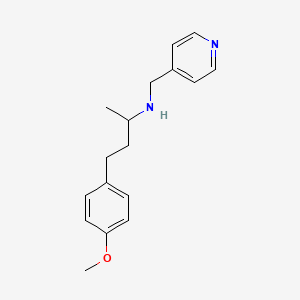
4-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)butan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxyphenyl group and a pyridinylmethyl group attached to a butan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)butan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and pyridine-4-carboxaldehyde.
Formation of Intermediate: The aldehydes are subjected to a condensation reaction with butan-2-amine under acidic or basic conditions to form the corresponding imine intermediates.
Reduction: The imine intermediates are then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Condensation: Utilizing continuous flow reactors to perform the condensation reaction efficiently.
Catalytic Reduction: Employing catalytic hydrogenation for the reduction step to enhance yield and selectivity.
Purification: Implementing chromatographic techniques or crystallization for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can be achieved using strong reducing agents to modify the amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)butan-2-amine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)butan-2-amine involves:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways: Modulating signaling pathways that are crucial for cellular functions.
Effects: Altering the activity of target proteins, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)butan-2-amine: Similar structure with a pyridin-3-ylmethyl group instead of pyridin-4-ylmethyl.
4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)butan-2-amine: Similar structure with a pyridin-2-ylmethyl group instead of pyridin-4-ylmethyl.
Uniqueness
Structural Specificity: The position of the pyridinylmethyl group (pyridin-4-ylmethyl) in 4-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)butan-2-amine confers unique chemical and biological properties.
Reactivity: Differences in reactivity and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-14(19-13-16-9-11-18-12-10-16)3-4-15-5-7-17(20-2)8-6-15/h5-12,14,19H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMYDXHOAZNLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














